[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene
CAS No.:
Cat. No.: VC17675349
Molecular Formula: C14H19ClO
Molecular Weight: 238.75 g/mol
* For research use only. Not for human or veterinary use.
![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene -](/images/structure/VC17675349.png)
Specification
Molecular Formula | C14H19ClO |
---|---|
Molecular Weight | 238.75 g/mol |
IUPAC Name | (3-chloro-2-cyclopropyl-2-methylpropoxy)methylbenzene |
Standard InChI | InChI=1S/C14H19ClO/c1-14(10-15,13-7-8-13)11-16-9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Standard InChI Key | JHLDOHAQISJQAQ-UHFFFAOYSA-N |
Canonical SMILES | CC(COCC1=CC=CC=C1)(CCl)C2CC2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named [(3-chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene under IUPAC rules . Its molecular formula is C₁₄H₁₇ClO, with a molecular weight of 236.73 g/mol . The structure features a benzene ring substituted with a methoxy group that branches into a chlorinated, cyclopropane-containing alkyl chain (Figure 1).
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 1594459-92-3 |
IUPAC Name | [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene |
Molecular Formula | C₁₄H₁₇ClO |
Molecular Weight | 236.73 g/mol |
Purity | 95% (typical commercial grade) |
Structural Features
The molecule combines a hydrophobic benzene ring with a polar ether linkage and a chlorinated cyclopropane moiety. This hybrid structure suggests potential reactivity at the chlorine atom and the ether oxygen, making it a candidate for further functionalization in synthetic chemistry .
Synthesis and Applications
Research Applications
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is restricted to research and development under the supervision of qualified personnel . Its applications include:
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Intermediate in organic synthesis: The chlorine atom and cyclopropane group serve as handles for cross-coupling reactions.
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Agrochemical studies: Cyclopropane derivatives are explored for pesticidal activity due to their structural rigidity.
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Density | Not available | |
Boiling Point | Not available | |
Melting Point | Not available | |
Solubility | Not available | |
LogP (Partition Coefficient) | Estimated 3.2 (calculated) |
The lack of experimental data underscores the need for further characterization. Computational models predict moderate hydrophobicity (LogP ~3.2), suggesting solubility in organic solvents like dichloromethane or ethyl acetate .
GHS Code | Hazard Statement |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, but the compound’s chlorine content raises concerns about persistence in aquatic systems. Recommended disposal methods include incineration in a licensed facility .
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